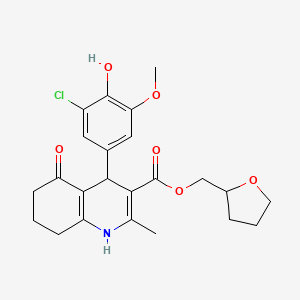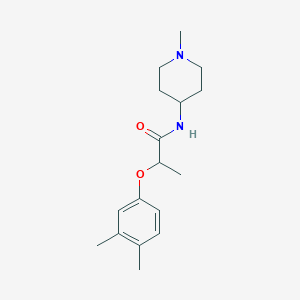
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as Fingolimod, is a synthetic compound used in the treatment of multiple sclerosis. It was approved by the United States Food and Drug Administration (FDA) in 2010 for the treatment of relapsing-remitting multiple sclerosis. Fingolimod is a sphingosine-1-phosphate receptor modulator that works by preventing lymphocytes from leaving lymph nodes, reducing their migration to the central nervous system and reducing inflammation.
Wirkmechanismus
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide works by binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes, preventing them from leaving lymph nodes and entering the central nervous system. This reduces the migration of lymphocytes to the central nervous system, reducing inflammation and preventing damage to myelin sheaths.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to reduce the number of circulating lymphocytes in the blood, particularly T-cells and B-cells, which are involved in the immune response. This reduction in lymphocyte migration to the central nervous system reduces inflammation and prevents damage to myelin sheaths.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been widely used in laboratory experiments to investigate its potential therapeutic uses in multiple sclerosis and other autoimmune diseases. Its ability to reduce inflammation and prevent damage to myelin sheaths makes it a promising candidate for the treatment of these diseases. However, its mechanism of action is not fully understood, and more research is needed to fully understand its effects on the immune system.
Zukünftige Richtungen
There are several potential future directions for research on fingolimod. One area of research is the investigation of fingolimod's potential therapeutic uses in other autoimmune diseases, such as systemic lupus erythematosus and inflammatory bowel disease. Another area of research is the investigation of fingolimod's mechanism of action and its effects on the immune system. Finally, there is a need for further research on the long-term safety and efficacy of fingolimod in the treatment of multiple sclerosis and other autoimmune diseases.
Synthesemethoden
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with 1-bromo-3-chloropropane to form 2-(3,4-dimethylphenoxy)propanol. This intermediate is then reacted with N-methylpiperidine in the presence of a base to form the final product, 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic uses in multiple sclerosis and other autoimmune diseases. It has been shown to reduce the number of relapses and delay the progression of disability in patients with relapsing-remitting multiple sclerosis. In addition, fingolimod has been investigated for its potential use in the treatment of other autoimmune diseases, such as systemic lupus erythematosus and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-5-6-16(11-13(12)2)21-14(3)17(20)18-15-7-9-19(4)10-8-15/h5-6,11,14-15H,7-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBYIUJKLBFZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

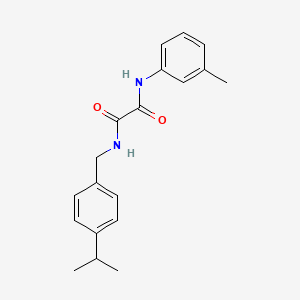
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)
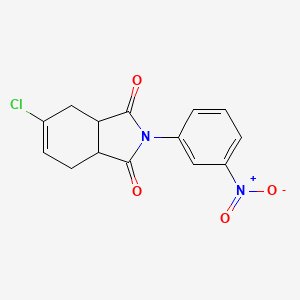
![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)

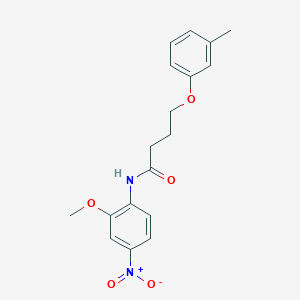

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)
